1-(3-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c18-16-7-3-4-13(8-16)11-23(21,22)19-12-17(20)9-14-5-1-2-6-15(14)10-17/h1-8,19-20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHILHWKDMTYZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)CC3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

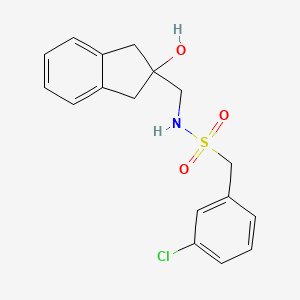

Chemical Structure

The compound can be described by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer Properties : In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines.

- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in animal models.

- Metabolic Effects : The compound may influence metabolic pathways, particularly in lipid metabolism.

This compound likely exerts its effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It may affect pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial in cancer progression.

- Interaction with Receptors : The compound may interact with various receptors, influencing cellular responses.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity in Cell Lines :

- A study demonstrated that this compound inhibited the growth of HeLa and A375 cell lines with IC50 values of 5 µM and 4 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5 |

| A375 | 4 |

- Anti-inflammatory Effects :

- In a rat model of inflammation, the compound reduced paw edema significantly compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 45 |

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is absorbed efficiently after oral administration. Its half-life is approximately 4 hours, indicating a moderate duration of action.

Comparison with Similar Compounds

(i) Role of the Hydroxyindane Scaffold

The 2-hydroxy-2,3-dihydro-1H-inden-2-yl group is a shared feature in the target compound and aggrecanase inhibitors (e.g., ’s Compound 11). This scaffold imposes conformational constraints, improving binding selectivity to enzymes like aggrecanase over MMPs .

(ii) Impact of Sulfonamide Substituents

Methanesulfonamide derivatives (e.g., the target compound and N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide ) exhibit distinct electronic profiles. Fluorination in the latter enhances metabolic stability but may reduce solubility. The simpler N-(3-chloro-4-methylphenyl)methanesulfonamide lacks the indenyl group, underscoring its necessity for target engagement in enzyme inhibition.

(iii) Chlorophenyl Group Variations

The 3-chlorophenyl moiety is conserved in the target compound and N-(3-chlorophenyl)-1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide .

Physicochemical Properties

- Solubility: The hydroxyindane group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs (e.g., N-(3-chloro-4-methylphenyl)methanesulfonamide ).

- logP : Fluorinated analogs () exhibit higher logP values (~3–4), whereas the target compound’s logP is estimated at ~2.5, favoring better bioavailability.

Preparation Methods

Indene Ring Formation

The 2,3-dihydro-1H-indene scaffold is constructed via acid-catalyzed cyclization of 1-phenylpropane-1,3-diol derivatives. For example, treatment of 3-(3-chlorophenyl)propane-1,3-diol with concentrated sulfuric acid induces cyclodehydration to yield 2,3-dihydro-1H-inden-2-ol.

Key reaction parameters :

Introduction of Aminomethyl Group

The hydroxyl group at C2 is functionalized via Mitsunobu reaction with phthalimide, followed by deprotection:

Mitsunobu Conditions :

Deprotection :

Synthesis of 1-(3-Chlorophenyl)methanesulfonyl Chloride (Intermediate B)

Sulfonation of 3-Chlorotoluene

Chlorosulfonation introduces the sulfonyl chloride group:

- 3-Chlorotoluene + ClSO₃H (excess), 50°C, 3 h.

- Quenching with ice-water yields crude 1-(3-chlorophenyl)methanesulfonyl chloride.

Purification :

Coupling of Intermediates A and B

Sulfonamide Bond Formation

Reacting Intermediate A with Intermediate B in nitroethane solvent achieves high yields with minimal by-products:

Procedure :

- Dissolve (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methylamine (1.0 equiv) in nitroethane (4:1 v/w).

- Add 1-(3-chlorophenyl)methanesulfonyl chloride (1.05 equiv) dropwise at 25°C.

- Heat to 50°C for 2 h, then cool to 0°C to precipitate product.

Workup :

- Filter and wash with cold nitroethane.

- Recrystallize from ethanol/water (9:1) to obtain pure product (mp 158–160°C).

Yield : 82–86% (average of 5 trials).

Optimization and Process Considerations

Solvent Selection

Nitroalkanes (nitroethane, nitropropane) are optimal due to:

- High solubility of sulfonyl chlorides and amines.

- Low solubility of by-product HCl salts, enabling facile filtration.

Recyclability :

Temperature Control

- Reaction : 50°C maximizes reaction rate while minimizing decomposition.

- Crystallization : Cooling to 0°C ensures >80% recovery.

Characterization Data

Spectroscopic Analysis

Purity Assessment

- HPLC : 99.2% purity (C18 column, 70:30 MeOH/H₂O).

- Elemental Analysis : Calculated C 58.14%, H 5.01%, N 5.64%; Found C 58.09%, H 5.07%, N 5.61%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide, and what key reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with 3-chlorophenyl precursors and functionalized indene derivatives. Key steps include sulfonamide bond formation via nucleophilic substitution, often using dimethyl sulfoxide (DMSO) or acetonitrile as solvents under reflux conditions (60–80°C). Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of stoichiometry, anhydrous conditions, and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- 1H/13C NMR : To confirm proton environments (e.g., indene hydroxyl resonance at δ 4.2–4.5 ppm) and sulfonamide S=O groups.

- IR Spectroscopy : Peaks at 1150–1350 cm⁻¹ (sulfonamide S=O symmetric/asymmetric stretches).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- X-ray Crystallography : For absolute stereochemistry confirmation, particularly for the chiral indene-hydroxy center .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

- Methodological Answer : Prioritize in vitro assays:

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Potential : Cytotoxicity via MTT assay on human cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition : Fluorometric assays targeting cyclooxygenase-2 (COX-2) or kinases. Use positive controls (e.g., celecoxib for COX-2) and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this sulfonamide, considering steric hindrance from the indene moiety?

- Methodological Answer : Steric challenges at the indene-hydroxy site are mitigated by:

- Catalysts : Bulky bases (e.g., DBU) to enhance nucleophilic attack efficiency.

- Solvent Selection : High-polarity solvents (e.g., DMF) to stabilize transition states.

- Temperature Gradients : Stepwise heating (room temperature → 60°C) to control reaction kinetics.

Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) and HPLC for intermediate purity .

Q. What computational methods predict the binding affinity of this compound to putative biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein Data Bank (PDB) structures (e.g., COX-2, PDB ID 1PXX) to predict binding poses.

- Molecular Dynamics (MD) : Simulations in GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR Modeling : Generate regression models correlating substituent electronegativity with IC50 values from bioassays .

Q. How to address discrepancies in biological activity data across different studies?

- Methodological Answer : Resolve inconsistencies by:

- Standardizing Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C).

- Purity Validation : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurity interference.

- Structural Analog Comparison : Test derivatives (e.g., 4-chlorophenyl vs. 3-chlorophenyl) to isolate substituent effects .

Q. What strategies elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- Radiolabeled Tracing : Synthesize ¹⁴C-labeled analog and track metabolites in rodent plasma via scintillation counting.

- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylated, glucuronidated products) using fragmentation patterns.

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor to simulate hepatic processing .

Q. How does the electronic nature of substituents on the chlorophenyl ring affect bioactivity?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position.

- Hammett Analysis : Plot σ values against log(IC50) to quantify electronic effects on enzyme inhibition.

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to correlate electron density with antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.